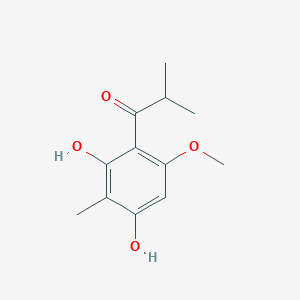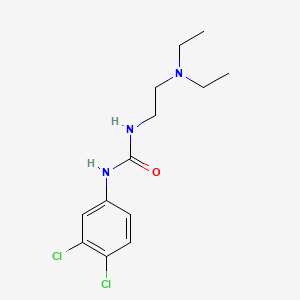
Urea, 1-(3,4-dichlorophenyl)-3-(2-(diethylamino)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, 1-(3,4-dichlorophenyl)-3-(2-(diethylamino)ethyl)-: is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a dichlorophenyl group and a diethylaminoethyl group attached to the urea backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Urea, 1-(3,4-dichlorophenyl)-3-(2-(diethylamino)ethyl)- typically involves the reaction of 3,4-dichloroaniline with diethylaminoethyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired urea derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials are fed into reactors where the reaction takes place under optimized conditions. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions: Urea, 1-(3,4-dichlorophenyl)-3-(2-(diethylamino)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, Urea, 1-(3,4-dichlorophenyl)-3-(2-(diethylamino)ethyl)- is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine: The compound is investigated for its potential therapeutic applications. It may be explored as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals. It may be employed in the production of polymers, coatings, and other materials.
Wirkmechanismus
The mechanism of action of Urea, 1-(3,4-dichlorophenyl)-3-(2-(diethylamino)ethyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved in its mechanism of action depend on the specific biological context in which it is studied. For example, it may inhibit an enzyme by binding to its active site or act as an agonist or antagonist at a receptor.
Vergleich Mit ähnlichen Verbindungen
- Urea, 1-(3,4-dichlorophenyl)-3-(2-(dimethylamino)ethyl)-
- Urea, 1-(3,4-dichlorophenyl)-3-(2-(diethylamino)propyl)-
- Urea, 1-(3,4-dichlorophenyl)-3-(2-(diethylamino)butyl)-
Comparison: Compared to similar compounds, Urea, 1-(3,4-dichlorophenyl)-3-(2-(diethylamino)ethyl)- exhibits unique properties due to the presence of the diethylaminoethyl group. This group influences the compound’s solubility, reactivity, and biological activity. The dichlorophenyl group also contributes to its distinct chemical behavior, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
93043-61-9 |
|---|---|
Molekularformel |
C13H19Cl2N3O |
Molekulargewicht |
304.21 g/mol |
IUPAC-Name |
1-(3,4-dichlorophenyl)-3-[2-(diethylamino)ethyl]urea |
InChI |
InChI=1S/C13H19Cl2N3O/c1-3-18(4-2)8-7-16-13(19)17-10-5-6-11(14)12(15)9-10/h5-6,9H,3-4,7-8H2,1-2H3,(H2,16,17,19) |
InChI-Schlüssel |
DQZQBZHYTUVKCX-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCNC(=O)NC1=CC(=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



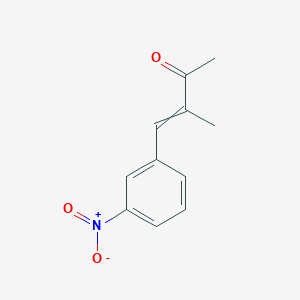
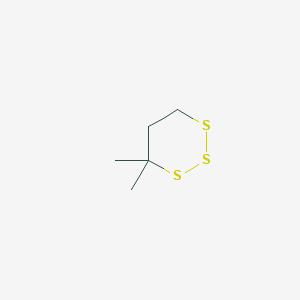
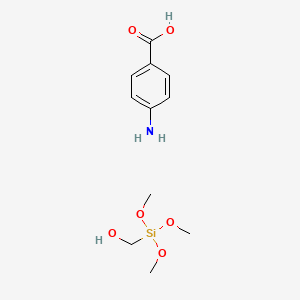

![N-{3-[(1-Chloro-2-nitroethenyl)sulfanyl]propyl}-2,2-dimethylpropanamide](/img/structure/B14345380.png)
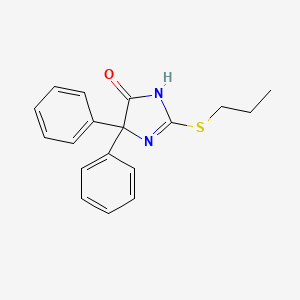
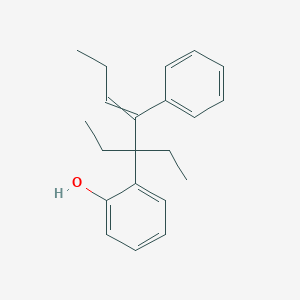
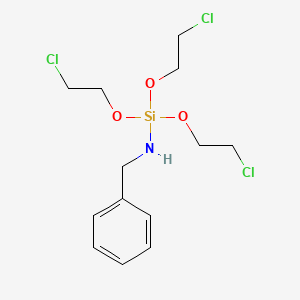
![4-[2-(Methylselanyl)ethyl]benzene-1,2-diol](/img/structure/B14345419.png)

![Methyl tetracyclo[3.2.0.0~2,7~.0~4,6~]heptane-3-carboxylate](/img/structure/B14345434.png)
